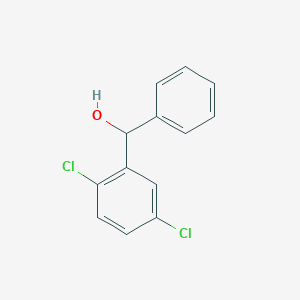
(2,5-Dichlorophenyl)(phenyl)methanol
Descripción general
Descripción
“(2,5-Dichlorophenyl)(phenyl)methanol” is a chemical compound with the molecular formula C7H6Cl2O . It belongs to the categories of aromatic heterocycles, alcohols, primary alcohols, aromatic cyclic structures, and aryl halides .
Molecular Structure Analysis
The molecular structure of “(2,5-Dichlorophenyl)(phenyl)methanol” consists of a phenyl ring attached to a methanol group, with two chlorine atoms attached to the phenyl ring . The InChIKey for this compound is LCEIGNVIDJNUGF-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
A notable application is in the catalyzed tandem aza-Piancatelli rearrangement/Michael reaction , where furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol. This process, facilitated by In(OTf)3 in acetonitrile at room temperature, yields 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and good yields. This methodology is highlighted by its low catalyst loading, faster reaction times, and high selectivity, demonstrating the compound's utility in facilitating complex organic transformations (B. Reddy et al., 2012).
Photocatalytic Oxidation
In photocatalytic studies, 2,4-dichlorophenol (2,4-DCP) oxidation by CdS in various pH conditions was explored, showing how photocatalytic oxidation processes could be tailored by adjusting environmental conditions. Though not directly involving (2,5-Dichlorophenyl)(phenyl)methanol, such research on dichlorophenol derivatives underscores the broader relevance of chlorinated phenyl compounds in environmental chemistry and photocatalysis (Walter Z. Tang & C. Huang, 1995).
Reaction Mechanisms and Intermediates
The photochemistry of chlorophenols was investigated to understand the generation and reactivity of aryl cations and carbene intermediates in methanol and trifluoroethanol (TFE). This research demonstrates the compound's role in generating highly reactive intermediates under specific conditions, which could be exploited for synthetically useful reactions, showcasing the mechanistic intricacies involved in photodehalogenation processes of chlorophenol derivatives (I. Manet et al., 2006).
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEZPOVNYSYUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorophenyl)(phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1519577.png)
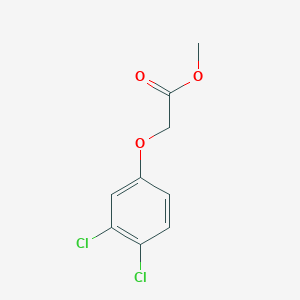
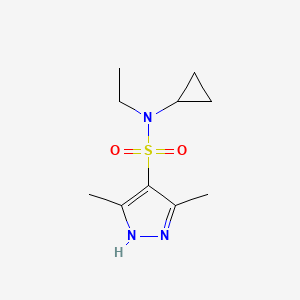
![2-[3-(Aminomethyl)piperidin-1-yl]acetamide](/img/structure/B1519580.png)
![1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole](/img/structure/B1519588.png)
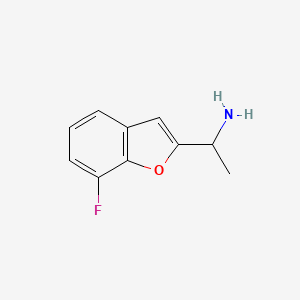
![1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine](/img/structure/B1519590.png)

![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)
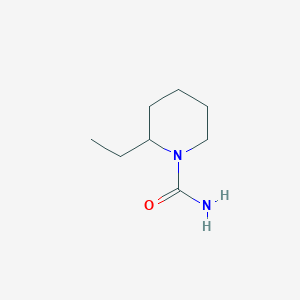
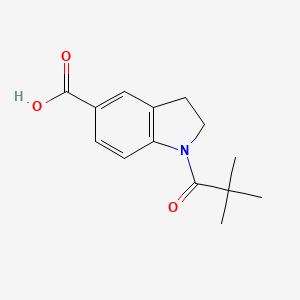
![Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate](/img/structure/B1519597.png)
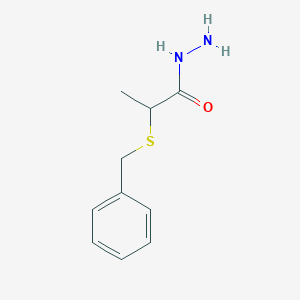
![Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1519600.png)